5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

CAS No.: 952965-86-5

Cat. No.: VC4577496

Molecular Formula: C17H24N2O3S2

Molecular Weight: 368.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952965-86-5 |

|---|---|

| Molecular Formula | C17H24N2O3S2 |

| Molecular Weight | 368.51 |

| IUPAC Name | 5-ethyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C17H24N2O3S2/c1-2-16-5-6-17(23-16)24(20,21)18-12-14-7-9-19(10-8-14)13-15-4-3-11-22-15/h3-6,11,14,18H,2,7-10,12-13H2,1H3 |

| Standard InChI Key | WJTBWLXAAMXKTE-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

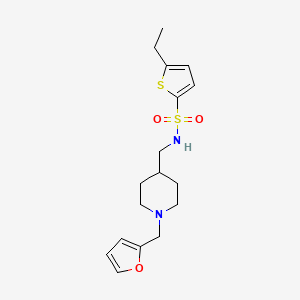

The molecule comprises three distinct subunits:

-

A thiophene ring substituted with an ethyl group at position 5 and a sulfonamide group at position 2.

-

A piperidine ring N-alkylated with a furan-2-ylmethyl group.

-

A methylene bridge connecting the piperidine’s 4-position to the sulfonamide nitrogen.

The IUPAC name systematically describes this arrangement: 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide.

Stereochemical Considerations

Piperidine derivatives often exhibit chair conformations, with the furan-2-ylmethyl substituent adopting equatorial orientations to minimize steric strain . Molecular modeling of analogous piperidinyl-thiophene systems suggests that the sulfonamide group participates in intramolecular hydrogen bonding with the piperidine’s nitrogen, stabilizing the conformation .

Synthesis and Characterization

Synthetic Routes

A plausible synthesis involves sequential functionalization of the piperidine and thiophene cores (Figure 1):

Step 1: N-Alkylation of Piperidine

4-(Aminomethyl)piperidine reacts with furan-2-ylmethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to yield 1-(furan-2-ylmethyl)piperidin-4-yl)methanamine .

Step 2: Sulfonamide Coupling

The amine intermediate is treated with 5-ethylthiophene-2-sulfonyl chloride in dichloromethane with triethylamine, facilitating nucleophilic substitution at the sulfonyl center .

Figure 1. Proposed synthesis of 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide.

Purification and Analytical Data

Crude products are typically purified via silica gel chromatography (ethyl acetate/hexane gradient). Key characterization data for analogous compounds include:

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile is influenced by its sulfonamide group (hydrophilic) and aromatic/alkyl moieties (lipophilic). Experimental data for similar molecules show:

-

logP (octanol/water): 2.8–3.5, indicating moderate lipophilicity

-

Aqueous solubility: <10 μg/mL at pH 7.4, improving to ~50 μg/mL under acidic conditions (pH 2.0)

Thermal Stability

Differential scanning calorimetry (DSC) of related sulfonamides reveals decomposition temperatures between 180–220°C, suggesting moderate thermal stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume